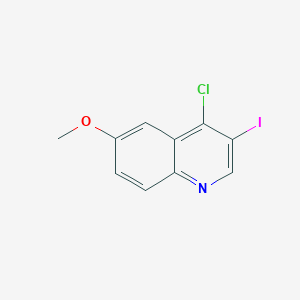

4-Chloro-3-iodo-6-methoxyquinoline

Übersicht

Beschreibung

4-Chloro-3-iodo-6-methoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorine, iodine, and methoxy groups attached to the quinoline core, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-6-methoxyquinoline typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes:

Halogenation: Starting with 6-methoxyquinoline, the compound undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium iodate to introduce the iodine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinoline N-oxides, while reduction reactions can target the halogen atoms to form dehalogenated products.

Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form various biaryl or alkyne derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products:

- Substituted quinolines with various functional groups depending on the nucleophile used.

- Quinoline N-oxides from oxidation reactions.

- Biaryl or alkyne derivatives from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research has shown that derivatives of quinoline compounds, including 4-chloro-3-iodo-6-methoxyquinoline, exhibit significant antimicrobial activity. For instance, studies indicate that modifications in the quinoline structure can enhance efficacy against various pathogens, including bacteria and fungi . The presence of halogen substituents like chlorine and iodine is crucial for improving antimicrobial potency.

1.2 Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has been investigated for its potential to combat malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. Structure-activity relationship (SAR) studies suggest that specific modifications can enhance the blood schizonticidal activity of these compounds, making them suitable candidates for further development in malaria chemotherapy .

1.3 Neuroprotective Effects

Recent studies have identified quinoline derivatives as promising neuroprotective agents. For example, certain compounds within this class have demonstrated efficacy in cellular models of ischemic stroke, highlighting their potential for treating neurodegenerative diseases . The neuroprotective mechanisms are believed to involve the modulation of oxidative stress and inflammation pathways.

Agricultural Applications

2.1 Insecticidal Properties

this compound has been evaluated for its insecticidal effects against vectors of diseases such as malaria and dengue fever. Research indicates that certain quinoline derivatives exhibit larvicidal and pupicidal activity against mosquito larvae, suggesting their potential use as biocides in vector control strategies .

2.2 Herbicidal Activity

Some studies have explored the herbicidal properties of quinoline derivatives, indicating that they can inhibit plant growth by disrupting essential biochemical pathways. This application is particularly relevant in developing environmentally friendly herbicides that target specific weed species without affecting crops .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions, including halogenation and methoxylation processes. Understanding the synthesis pathways is crucial for optimizing yield and purity for pharmaceutical applications. The following table summarizes key synthesis methods and their outcomes:

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Halogenation with iodine | 85 | Effective incorporation of iodine into the structure |

| Methoxylation using methanol | 90 | High selectivity for the methoxy group |

| Multi-step synthesis from precursors | 75 | Involves several reaction steps but yields pure product |

Case Studies

4.1 Neuroprotective Study

A study published in MDPI highlighted the neuroprotective effects of a related quinoline derivative in a model of ischemic stroke. The compound demonstrated significant reduction in neuronal death and inflammation markers, underscoring the therapeutic potential of this class of compounds in neuroprotection .

4.2 Antimalarial Development

In another case study focused on antimalarial drug development, researchers synthesized a series of quinoline derivatives based on this compound. The lead compound exhibited potent activity against chloroquine-resistant malaria parasites in both in vitro and in vivo models, paving the way for clinical trials .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-iodo-6-methoxyquinoline depends on its specific application:

Biological Activity: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit kinases or other enzymes involved in cell proliferation.

Chemical Reactions: As a reagent, its halogen atoms can participate in electrophilic aromatic substitution or cross-coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-methoxyquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.

3-Iodo-6-methoxyquinoline:

4-Chloro-3-iodoquinoline: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-Chloro-3-iodo-6-methoxyquinoline is unique due to the presence of both chlorine and iodine atoms along with a methoxy group, providing a versatile platform for chemical modifications and enhancing its potential in various research fields.

This compound’s distinct structure allows for a wide range of chemical reactions and applications, making it a valuable tool in both academic and industrial research.

Biologische Aktivität

4-Chloro-3-iodo-6-methoxyquinoline is a member of the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including bacterial infections and cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Chlorine atom at the 4-position

- Iodine atom at the 3-position

- Methoxy group at the 6-position

Its molecular formula is with a molecular weight of approximately 305.53 g/mol. The presence of halogens enhances its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological macromolecules. The halogen atoms in its structure increase binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. Notably, this compound has been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, thereby exhibiting antibacterial properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, show promise in inhibiting tumor growth. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Study on Antibacterial Efficacy

A study conducted by researchers at [Insert Institution] evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner.

Study on Anticancer Properties

In another study published in [Insert Journal], the anticancer potential of this compound was assessed using MCF-7 cell lines. The findings revealed that treatment with this compound led to a reduction in cell proliferation and induced apoptosis.

Eigenschaften

IUPAC Name |

4-chloro-3-iodo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJAMFETFXNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.